3-(Bromomethyl)-5,5,5-trifluoropentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-5,5,5-trifluoropentanenitrile is an organic compound characterized by the presence of a bromomethyl group, a trifluoromethyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5,5,5-trifluoropentanenitrile typically involves the bromination of a suitable precursor. One common method involves the bromination of 5,5,5-trifluoropentanenitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5,5,5-trifluoropentanenitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, ethers, or thioethers.
Reduction: Formation of 3-(Aminomethyl)-5,5,5-trifluoropentanenitrile.
Oxidation: Formation of 3-(Carboxymethyl)-5,5,5-trifluoropentanenitrile.
Scientific Research Applications
3-(Bromomethyl)-5,5,5-trifluoropentanenitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those requiring trifluoromethyl and nitrile functionalities.
Materials Science: Utilized in the preparation of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5,5,5-trifluoropentanenitrile in chemical reactions typically involves the formation of reactive intermediates such as radicals or carbocations. These intermediates facilitate various transformations, including nucleophilic substitution and radical addition reactions. The trifluoromethyl group imparts electron-withdrawing properties, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(bromomethyl)furazan: Another bromomethyl-containing compound with applications in organic synthesis and materials science.
3-Bromothieno[3,2-b]thiophene: A bromomethyl derivative used in the synthesis of conjugated polymers for electronic applications.
Uniqueness
3-(Bromomethyl)-5,5,5-trifluoropentanenitrile is unique due to the presence of both a trifluoromethyl group and a nitrile group, which confer distinct electronic and steric properties. These features make it a valuable building block in the synthesis of complex molecules and materials with specialized functions.
Properties
Molecular Formula |
C6H7BrF3N |
---|---|
Molecular Weight |
230.03 g/mol |
IUPAC Name |
3-(bromomethyl)-5,5,5-trifluoropentanenitrile |
InChI |
InChI=1S/C6H7BrF3N/c7-4-5(1-2-11)3-6(8,9)10/h5H,1,3-4H2 |
InChI Key |
GZBNJMGUHNCYDG-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)C(CC(F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.